2-Chloro-5-ethylpyrimidine
Overview
Description
2-Chloro-5-ethylpyrimidine is a chemical compound with the molecular formula C6H7ClN2 . It is a colorless liquid or low melting solid .
Synthesis Analysis
The synthesis of 2-Chloro-5-ethylpyrimidine involves an acid-catalyzed chloro displacement with a 2-methyl-2-phenylpropanamine . The use of carefully chosen bases, i-Pr (2)NEt and CaCO (3) in particular, was essential for the progression of the chloro displacement as well as the stability of the product in the presence of HCl formed .Molecular Structure Analysis
The molecular weight of 2-Chloro-5-ethylpyrimidine is 142.58 g/mol . The InChI key is BGLLZQRUXJGTAD-UHFFFAOYSA-N . The Canonical SMILES string is CCC1=CN=C(N=C1)Cl .Physical And Chemical Properties Analysis
2-Chloro-5-ethylpyrimidine has a density of 1.174 g/mL at 25 °C . Its boiling point is 223 °C . The refractive index n20/D is 1.521 (lit.) .Scientific Research Applications
Application in Organic Synthesis
Specific Scientific Field
This compound is used in the field of Organic Chemistry , specifically in the synthesis of other organic compounds .
Summary of the Application
2-Chloro-5-ethylpyrimidine is an organic compound used as a building block in the synthesis of various other organic compounds. It’s a clear pale yellow liquid with a refractive index of 1.5175-1.5215 @ 20°C .
Methods of Application or Experimental Procedures
The specific methods of application can vary greatly depending on the desired end product. However, one example of its use is in the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-phenylpropanamine . In this reaction, the use of carefully chosen bases was essential for the progression of the chloro displacement .
Results or Outcomes
The outcomes of these reactions also depend on the specific conditions and reactants used. In the example provided, the result was a new organic compound created through the displacement of the chlorine atom in 2-chloro-5-ethylpyrimidine .
Safety And Hazards
2-Chloro-5-ethylpyrimidine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Relevant Papers One relevant paper is "Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085" . This paper discusses the unique buffering effect of various bases, i-Pr (2)NEt and CaCO (3) in particular, observed for the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-phenylpropanamine .
properties
IUPAC Name |
2-chloro-5-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLZQRUXJGTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393769 | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-ethylpyrimidine | |
CAS RN |
111196-81-7 | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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